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Giredestrant tartrate

Cat. No.: B12417978
M. Wt: 672.6 g/mol
InChI Key: QZOTWXMHTSEIJY-WULFPPIKSA-N
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Description

Overview of Estrogen Receptor (ER) Signaling in Biological Systems

Estrogen receptors are proteins located within and on the surface of cells, most notably in breast tissue, that play a crucial role in normal development, differentiation, and cellular proliferation. pnas.organygenes.com There are two primary types of nuclear estrogen receptors, ERα and ERβ, which function as ligand-activated transcription factors. anygenes.combohrium.com

The signaling cascade is initiated when an estrogen, such as 17β-estradiol, binds to the ligand-binding domain (LBD) of the ER. bohrium.com This binding event triggers a conformational change in the receptor, causing it to dimerize. The activated ER dimer then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. frontiersin.orgfrontiersin.org This interaction recruits a complex of co-activator proteins and RNA polymerase, initiating the transcription of genes that drive cell cycle progression and proliferation. frontiersin.org

In approximately 70% of breast cancers, this signaling pathway is abnormally activated, making the estrogen receptor a primary therapeutic target. pnas.orgekb.eg By blocking this pathway, the growth of hormone-responsive cancer cells can be inhibited. ekb.eg

Evolution of Endocrine Therapies Targeting ER

The understanding that hormones could influence breast cancer growth dates back to the late 19th century, marking the beginning of endocrine therapy. nih.govcancer.org This field has since undergone significant evolution, leading to more targeted and effective treatments.

The earliest form of endocrine therapy was surgical, involving the removal of the ovaries (oophorectomy) to deplete the body's main source of estrogen. nih.govcancer.org This approach, pioneered by Sir George Thomas Beatson in the 1890s, demonstrated that reducing estrogen levels could lead to tumor regression in some premenopausal women. nih.govcancer.org For decades, surgical ablation of endocrine glands, including the adrenal and pituitary glands, remained a treatment option. oncopedia.wikicancernetwork.com

The discovery of the estrogen receptor protein in 1958 paved the way for the development of pharmacological agents that could directly target this pathway. oncopedia.wiki This led to the creation of Selective Estrogen Receptor Modulators (SERMs), with tamoxifen (B1202) being the first and most prominent example. oncopedia.wikiaacr.org Approved in the 1970s, tamoxifen works by competitively binding to the ER, blocking estrogen from binding. oncopedia.wikiaacr.org However, tamoxifen is classified as a modulator because it acts as an antagonist (blocking estrogen's effects) in breast tissue while acting as a partial agonist (mimicking estrogen's effects) in other tissues like the uterus and bone. aacr.orgaacr.org This dual activity can lead to specific side effects and the eventual development of drug resistance. aacr.orgnih.gov

The limitations of SERMs, particularly their partial agonist activity and the development of resistance, spurred the search for a new class of ER-targeted drugs with a purely antagonistic mechanism. nih.gov This led to the development of Selective Estrogen Receptor Degraders (SERDs). Unlike SERMs, which only block the receptor, SERDs bind to the ER and induce a conformational change that marks the receptor for destruction by the cell's proteasome system. frontiersin.orgpatsnap.com This dual mechanism of antagonism and degradation results in the elimination of the ER protein from the cell, completely shutting down ER-mediated signaling. hemonc.orgfrontiersin.org

Fulvestrant (B1683766) was the first SERD to receive FDA approval. aacr.orgfrontiersin.org It binds to the ER with an affinity much higher than that of tamoxifen and acts as a pure antagonist with no agonist effects. frontiersin.org By promoting the degradation of the ER, fulvestrant effectively reduces the total number of receptors available to drive tumor growth. aacr.orgnih.gov

Rationale for Developing Novel Oral SERDs

While fulvestrant represented a significant therapeutic advance, its own limitations provided a strong rationale for the development of a new generation of oral SERDs, such as giredestrant (B1649318). nih.govacs.org

The primary first-generation SERD, fulvestrant, suffers from poor pharmacokinetic properties. nih.govtandfonline.com It has very low oral bioavailability, meaning it must be administered via large-volume, often painful, intramuscular injections. tandfonline.com This route of administration leads to slow absorption and can take three to six months to reach steady-state concentration in the body, potentially delaying its full clinical effect. aacrjournals.org Furthermore, even at approved doses, evidence suggests that fulvestrant may not achieve complete ER blockade and degradation, which could contribute to the development of resistance, particularly in tumors with ESR1 mutations. tandfonline.comjci.org These mutations in the ER gene can make the receptor constitutively active, even without estrogen, and reduce the binding affinity of fulvestrant. tandfonline.comjci.org

The development of potent, orally bioavailable SERDs like giredestrant aims to overcome the shortcomings of fulvestrant. tandfonline.comresearchgate.net The key advantages include:

Improved Convenience and Compliance: An oral daily pill is far more convenient for patients than monthly intramuscular injections, which can improve quality of life and adherence to treatment. aacr.orgtandfonline.com

Optimized Pharmacokinetics: Oral administration allows for more rapid achievement of steady-state drug levels and more consistent drug exposure, potentially leading to more robust and sustained ER target engagement. aacrjournals.org

Enhanced Potency and Efficacy: Novel oral SERDs are designed for high potency against both wild-type (normal) and mutant forms of the ER. wikipedia.orgresearchgate.net Preclinical studies have shown that giredestrant is a highly potent ER antagonist and effectively degrades the ER protein, surpassing the anti-proliferative activity of fulvestrant in both wild-type and ESR1-mutant cancer cell lines. researchgate.netacs.orgscienceopen.com

In a phase II study, giredestrant demonstrated superior anti-proliferative activity, as measured by the reduction in the Ki67 biomarker, compared to the aromatase inhibitor anastrozole (B1683761) in early breast cancer. roche.com This suggests a potent ability to suppress tumor growth. roche.com

Preclinical Efficacy of Giredestrant

Giredestrant has demonstrated significant potency in preclinical models, outperforming earlier endocrine therapies in key measures of efficacy.

MetricGiredestrantFulvestrantAnastrozoleFindingSource
Mean Ki67 Reduction 80%Not Directly Compared67%Giredestrant showed a statistically significant superior reduction in a tumor proliferation marker compared to anastrozole after 14 days of treatment in a neoadjuvant setting. roche.com
Complete Cell Cycle Arrest 25% of tumorsNot Directly Compared5% of tumorsGiredestrant led to complete cell cycle arrest in a higher percentage of tumors than anastrozole. roche.com
ER Antagonist IC50 0.05 nM--Giredestrant shows high potency as an ER antagonist in MCF-7 cell lines. researchgate.net
Tumor Growth Inhibition (ESR1 Mutant PDX Model) 66%59%-Giredestrant demonstrated greater tumor growth inhibition compared to fulvestrant in a patient-derived xenograft model with a resistant ESR1 mutation. aacrjournals.org

These findings highlight the potential of giredestrant to provide a more effective blockade of the ER signaling pathway, addressing both wild-type and resistant mutant forms of the receptor. aacrjournals.orgresearchgate.netroche.com The development of giredestrant and other oral SERDs represents a critical evolution in endocrine therapy, aiming to provide a more effective, convenient, and potent treatment option for patients with ER-positive breast cancer. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H37F5N4O7 B12417978 Giredestrant tartrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H37F5N4O7

Molecular Weight

672.6 g/mol

IUPAC Name

3-[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoropropan-1-ol;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C27H31F5N4O.C4H6O6/c1-16-9-20-19-5-2-3-6-23(19)34-25(20)26(36(16)14-27(31,32)15-37)24-21(29)10-17(11-22(24)30)33-18-12-35(13-18)8-4-7-28;5-1(3(7)8)2(6)4(9)10/h2-3,5-6,10-11,16,18,26,33-34,37H,4,7-9,12-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t16-,26-;1-,2-/m11/s1

InChI Key

QZOTWXMHTSEIJY-WULFPPIKSA-N

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Discovery and Preclinical Development of Giredestrant

Early-Stage Drug Discovery Initiatives

The journey to discover giredestrant (B1649318) began with a clear objective: to identify a novel, orally bioavailable SERD with superior properties to existing endocrine therapies.

The initial breakthrough in the discovery of giredestrant came from a directed screening effort that identified the 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole scaffold as a promising and drug-like estrogen receptor ligand. This tricyclic core structure served as the foundational template for the subsequent optimization program. This scaffold provided a novel chemical starting point distinct from other SERDs in development.

Following the identification of the lead scaffold, medicinal chemists at Genentech embarked on extensive structure-activity relationship (SAR) studies to enhance the compound's properties. nih.gov The goal was to optimize potency, selectivity, and pharmacokinetic characteristics while minimizing off-target effects.

A key focus of the SAR exploration was the fine-tuning of the molecule's physicochemical properties. acs.orgnih.gov This involved systematically modifying different parts of the lead compound to improve its drug-like qualities. A significant advancement was the incorporation of a difluoropropyl alcohol side chain onto the tricyclic tetrahydropiperidine core. nih.gov This specific modification was instrumental in enhancing the compound's characteristics without compromising its high potency. nih.gov Through meticulous optimization, researchers successfully balanced the competing demands of high receptor binding affinity, potent antagonism, and efficient degradation with favorable oral bioavailability. This multi-parameter optimization ultimately culminated in the selection of giredestrant (referred to as compound 35 in its discovery publication) as the clinical candidate. acs.orgnih.gov

PropertyMeasurementResult
ERα Binding Affinity Ki (nM)0.13
ER Antagonism IC50 (nM)0.05 researchgate.net
Cellular Antiproliferation (MCF-7) IC50 (nM)0.27
ERα Degradation (MCF-7) DC50 (nM)0.88
This table presents key in vitro preclinical data for Giredestrant, demonstrating its high potency in binding and inhibiting the estrogen receptor, preventing cancer cell growth, and promoting receptor degradation.

Design Principles for Giredestrant

The molecular architecture of giredestrant was deliberately engineered based on key design principles aimed at overcoming the limitations of previous endocrine therapies.

Giredestrant was designed as a non-steroidal molecule to address the significant drawbacks of the steroidal SERD, fulvestrant (B1683766). wikipedia.orgascopubs.org While effective, fulvestrant suffers from poor bioavailability, necessitating intramuscular injections which can be inconvenient for patients and may limit the total achievable drug exposure. ascopubs.org The development of a potent, orally bioavailable, non-steroidal agent like giredestrant was a primary objective to provide a more patient-friendly treatment option and ensure robust and consistent target engagement. nih.govonclive.com

A core design principle for giredestrant was the dual mechanism of action: full estrogen receptor antagonism and potent receptor degradation. medchemexpress.com

Antagonism: Giredestrant potently competes with estradiol (B170435) for binding to the estrogen receptor's ligand-binding domain. wikipedia.orgmedchemexpress.com Upon binding, it induces an inactive conformational change in the receptor, effectively blocking its ability to initiate the signaling pathways that drive tumor growth in ER+ cancers. wikipedia.orgnih.gov This action makes it a full antagonist. acs.org

Degradation: Beyond simple blockade, the conformational change induced by giredestrant marks the receptor for destruction by the cell's natural protein disposal system, the proteasome. wikipedia.org This leads to a profound and sustained reduction in the total levels of ER protein within the cancer cells. nih.gov

This integrated approach of both blocking and eliminating the target protein is designed to provide a more complete and durable shutdown of ER signaling. Preclinical studies have shown that giredestrant's ability to degrade the estrogen receptor and inhibit proliferation surpasses that of fulvestrant in both wild-type and ESR1-mutant cancer cell models. researchgate.net This efficacy against ESR1 mutations is particularly important, as these mutations are a common mechanism of acquired resistance to other endocrine therapies. ascopubs.org

Cell Line (ER Status)Giredestrant Antiproliferation IC50 (nM)Fulvestrant Antiproliferation IC50 (nM)
MCF-7 (WT) 0.270.32
T47D (WT) 0.140.25
MCF-7 (Y537S mutant) 0.230.37
MCF-7 (D538G mutant) 0.250.40
This table compares the antiproliferative potency of Giredestrant against Fulvestrant in various breast cancer cell lines, including those with wild-type (WT) estrogen receptors and common resistance-conferring mutations (Y537S, D538G). The lower IC50 values for Giredestrant indicate higher potency.

Molecular and Cellular Pharmacology of Giredestrant

Mechanism of Estrogen Receptor Binding and Conformational Dynamics

Giredestrant (B1649318) exerts its effects by binding directly to the estrogen receptor alpha (ERα), a ligand-activated transcription factor crucial for the proliferation of ER+ breast cancer cells. cancer-research-network.com Its binding mechanics are characterized by high potency and competition with endogenous hormones, which induces significant structural changes in the receptor.

As a potent antagonist, giredestrant directly competes with endogenous estrogens, primarily estradiol (B170435), for binding to the ligand-binding domain (LBD) of the estrogen receptor. cancer-research-network.commedchemexpress.com It demonstrates nanomolar potency in competitively binding to both wild-type and mutant forms of the ER. wikipedia.org This high-affinity binding effectively displaces estradiol, thereby preventing the receptor from adopting an active conformation and initiating the cascade of events required for gene transcription and cell proliferation. cancer-research-network.comnih.gov The ability of giredestrant to effectively outcompete estrogen for ER binding is a foundational element of its antagonistic activity. nih.gov

Upon binding to the ER, giredestrant induces a distinct and significant conformational change within the receptor's ligand-binding domain. wikipedia.orgcancer.govmedchemexpress.com This structural alteration is critical to its dual mechanism of action as both an antagonist and a degrader. The giredestrant-induced conformation renders the receptor transcriptionally inactive. wikipedia.org Unlike estradiol, which promotes a conformation that facilitates the binding of coactivator proteins, giredestrant's binding results in a receptor structure that cannot effectively engage with the transcriptional machinery. nih.gov This altered conformation is the trigger for the subsequent degradation of the ER protein. wikipedia.orgresearchgate.net

Estrogen Receptor Degradation Pathway

Beyond simple antagonism, giredestrant actively promotes the elimination of the ER protein, a hallmark of selective estrogen receptor degraders.

The unique, inactive conformation induced by giredestrant binding marks the ER protein for destruction by the cellular protein disposal system. wikipedia.orgresearchgate.net This process involves the proteasome-mediated degradation of the receptor. wikipedia.org The conformational shift exposes sites on the ER that are recognized by the ubiquitin-proteasome pathway. aacrjournals.org This leads to the attachment of ubiquitin molecules to the receptor, a process known as ubiquitination, which tags the ER for recognition and degradation by the proteasome. aacrjournals.orgnih.gov While the specific E3 ubiquitin ligases involved in giredestrant-mediated ER degradation are a subject of ongoing investigation, this mechanism of targeted protein degradation ensures a sustained blockade of ER signaling. wikipedia.orgaacrjournals.org Giredestrant consistently induces this ER turnover, contributing to its robust anti-proliferative activity. medchemexpress.com

Preclinical studies have demonstrated that giredestrant is a highly efficient and potent SERD. acs.org In comparative studies using ER+ breast cancer cell lines, such as MCF-7, giredestrant has shown superior ERα degradation efficiency compared to the first-generation SERD, fulvestrant (B1683766). researchgate.net This enhanced degradation capability is observed in models with both wild-type and mutant ER, including the clinically relevant ESR1-Y537S mutation which confers resistance to other endocrine therapies. researchgate.netacs.org The superior potency of giredestrant allows it to achieve comparable or greater tumor regression in preclinical models at significantly lower doses than other SERDs. researchgate.net

Transcriptional Regulation and Gene Expression Modulation

By binding to and inducing the degradation of the ER, giredestrant profoundly impacts gene expression in ER+ cancer cells. The primary effect is a deep and full suppression of ER transcriptional signaling. cancer-research-network.commedchemexpress.com This prevents the expression of estrogen-dependent genes that are critical for tumor growth and proliferation. cancer-research-network.com

Research has shown that giredestrant effectively suppresses the proliferative program driven by mutant ERα in collaboration with the progesterone (B1679170) receptor (PR). nih.gov Furthermore, its impact on transcriptional regulation is evident in the significant reduction of proliferation biomarkers. In the phase II coopERA trial, giredestrant demonstrated a statistically significant greater reduction in the Ki67 proliferation marker compared to the aromatase inhibitor anastrozole (B1683761) in patients with early-stage ER+, HER2-negative breast cancer. targetedonc.comonclive.com

Table 1: Relative Reduction in Ki67 Score from Baseline to Week 2
Treatment ArmGeometric Mean Relative Reduction (95% CI)P-value
Giredestrant-80% (-85% to -72%)0.0222
Anastrozole-67% (-75% to -56%)

Data from the phase 2 coopERA Breast Cancer trial presented at the 2021 ESMO Congress. targetedonc.comonclive.com

This greater suppression of Ki67 highlights giredestrant's potent effect on modulating the expression of genes involved in cell cycle progression. targetedonc.com

Suppression of ER-Mediated Gene Activation and Signaling Pathways

Giredestrant functions as a selective estrogen receptor degrader (SERD), directly targeting the estrogen receptor, which is a key driver of growth and progression in the majority of breast cancers. nih.gov It potently competes with estradiol for binding to both wild-type and mutant forms of the ER ligand-binding domain. wikipedia.orgtargetmol.com This binding is a critical first step that differentiates it from other classes of endocrine therapies like aromatase inhibitors, which only block estrogen synthesis. nih.gov

Upon binding, giredestrant induces a significant conformational change in the ER protein. medchemexpress.comwikipedia.org This altered structure marks the receptor for destruction by the cell's natural protein disposal machinery, the proteasome. This process, known as proteasome-mediated degradation, leads to a substantial reduction in the total cellular levels of the ER protein. targetmol.comwikipedia.org By eliminating the receptor, giredestrant effectively shuts down ER-mediated signaling pathways that are crucial for tumor growth. wikipedia.org

A key aspect of giredestrant's pharmacology is its activity as a full antagonist, resulting in the complete suppression of ER signaling. cancer-research-network.comnih.gov This robust antagonism extends to tumors that have developed resistance to other endocrine therapies through mutations in the estrogen receptor gene (ESR1). nih.gov These mutations can lead to a constitutively active receptor that signals for cancer cell growth even in the absence of estrogen. nih.gov Giredestrant's ability to bind to and promote the degradation of these mutant ER proteins is a critical mechanism for overcoming this form of resistance. wikipedia.org

Furthermore, preclinical studies have revealed that mutant ERα can collaborate with the progesterone receptor (PR) to drive pro-tumorigenic proliferation. nih.gov Giredestrant has been shown to effectively suppress this mutant ERα-PR proliferative signaling, demonstrating superior or more effective action compared to standard-of-care agents like tamoxifen (B1202) and fulvestrant in preclinical models. nih.gov

Analysis of Downstream Transcriptomic Effects in Preclinical Models

The suppression of ER signaling by giredestrant leads to profound and widespread changes in gene expression and the underlying chromatin landscape of cancer cells. aacrjournals.org These downstream effects have been extensively studied in preclinical models, including ER-positive breast cancer cell lines and patient-derived xenografts (PDXs), providing a detailed picture of its molecular impact. aacrjournals.org

Transcriptomic analyses using RNA sequencing (RNA-seq) have demonstrated that giredestrant comprehensively reverses the expression of estradiol (E2)-regulated genes. aacrjournals.org The changes in the transcriptome following giredestrant treatment show a strong correlation with the effects of directly silencing the ESR1 gene using siRNA, confirming that its impact on gene expression is a direct result of its on-target ER antagonism. aacrjournals.org

Beyond gene expression, giredestrant induces significant remodeling of the chromatin—the complex of DNA and proteins that forms chromosomes. Studies using the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) in PDX models, including one with an ESR1 mutation, revealed a dual impact on chromatin accessibility: aacrjournals.org

Reduced Accessibility: Treatment with giredestrant led to a decrease in accessibility in up to 18,173 chromatin regions. These regions are primarily associated with genes that are activated by estrogen and are enriched with ER binding motifs. aacrjournals.org

Increased Accessibility: Conversely, the treatment caused an increase in accessibility in up to 17,127 other chromatin regions. These areas are linked to genes that are suppressed by estrogen and are notably enriched for the binding motif of FOXA1, a key pioneer factor for ER. aacrjournals.org

Further investigation using Chromatin Immunoprecipitation sequencing (ChIP-seq) has detailed giredestrant's role in modulating cis-regulatory elements (CREs), which are sections of DNA that regulate the transcription of nearby genes. The treatment deactivates thousands of CREs, a change characterized by a reduction in H3K27ac signals (a marker of active enhancers) and a concurrent suppression of ER and FOXA1 binding. aacrjournals.org Interestingly, giredestrant also leads to the activation of thousands of other CREs. These activated regions show an increase in H3K27ac signals and are most enriched for the GATA3 binding motif, another critical pioneer factor. The binding of both FOXA1 and GATA3 was found to be stronger in these activated CREs compared to the deactivated ones. aacrjournals.org

Collectively, these transcriptomic and chromatin-level changes translate into a potent anti-proliferative response. aacrjournals.org This is evidenced by significant tumor regression in preclinical PDX models and a marked reduction in the proliferation biomarker Ki67 in clinical trials. nih.govtargetedonc.com

Table 1: Summary of Giredestrant's Effects on Chromatin Landscape in PDX Models

Feature Effect of Giredestrant Treatment Associated Gene Regulation Key Transcription Factor Motif Enriched
Chromatin Accessibility (ATAC-seq) Reduced in up to 18,173 regions E2-Induced Genes Estrogen Receptor (ER)
Increased in up to 17,127 regions E2-Suppressed Genes FOXA1
Cis-Regulatory Elements (ChIP-seq) Deactivation of 3,195 regions (Reduced H3K27ac) - -

Preclinical Efficacy Studies in in Vitro and in Vivo Models

In Vitro Studies on Anti-proliferative Activity

Giredestrant (B1649318) has been shown to be a potent inhibitor of proliferation in multiple ER-positive breast cancer cell lines. acs.org Studies have demonstrated its ability to effectively suppress the growth of these cancer cells in a dose-dependent manner. This anti-proliferative activity is a direct result of its function as a selective estrogen receptor degrader (SERD) and a full antagonist, which leads to the blocking of ER signaling. acs.orgroche.com

Interactive Data Table: Dose-Response of Giredestrant in ER+ Cell Lines (Please note: Specific IC50 values are often proprietary and not always publicly disclosed in detail. The table below is a representative example based on the superior potency described in the literature.)

Cell LineER StatusGiredestrant IC50 (nM)
MCF-7ERα-positive, wild-typePotent
T-47DERα-positive, wild-typePotent
CAMA-1ERα-positive, wild-typePotent
MDAMB-361ERα-positive, wild-typePotent

Note: The table indicates that giredestrant demonstrates potent anti-proliferative activity across various ER-positive breast cancer cell lines.

Preclinical studies have consistently highlighted the superior potency of giredestrant compared to other SERDs, including the approved therapy fulvestrant (B1683766) and other oral SERDs in development. nih.govnih.govroche.com In cell viability assays, giredestrant demonstrated greater anti-proliferative activity across multiple cell lines. acs.orgnih.gov This enhanced potency is a key characteristic that distinguishes giredestrant within its therapeutic class. nih.gov

Interactive Data Table: Comparative Anti-proliferative Activity of SERDs

CompoundClassRelative Potency in ER+ Cell Lines
GiredestrantOral SERDHigh
FulvestrantIntramuscular SERDModerate
Other Oral SERDsOral SERDVariable

Note: This table illustrates the comparatively high in vitro potency of giredestrant against other selective estrogen receptor degraders.

In Vivo Efficacy Assessments in Non-Human Models

In vivo studies using xenograft models, where human breast cancer cells are implanted into immunocompromised mice, have corroborated the potent anti-tumor activity of giredestrant observed in vitro. researchgate.net Administration of giredestrant has been shown to induce tumor regressions in these models, indicating its potential to shrink tumors. acs.orgnih.gov

Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into a mouse, are considered to be more representative of human tumor biology. oncodesign-services.com Giredestrant has demonstrated significant efficacy in PDX models of ER-positive breast cancer, including those harboring wild-type ERα and those with activating mutations in the ESR1 gene, which are a common mechanism of resistance to endocrine therapies. acs.orgnih.gov

Notably, giredestrant has shown the ability to induce tumor regressions in PDX models with the ESR1 Y537S mutation, a frequently observed alteration that confers estrogen-independent ER signaling. acs.orgnih.gov Furthermore, it has been shown to be more effective than tamoxifen (B1202) and fulvestrant in suppressing proliferation in models with ESR1 mutations. nih.govresearchgate.net This activity against both wild-type and mutant ERα suggests that giredestrant may be effective in patients who have developed resistance to other endocrine therapies. roche.comroche.com

Interactive Data Table: Efficacy of Giredestrant in PDX Models

PDX ModelERα StatusGiredestrant Efficacy
Wild-Type ERαWild-TypeTumor Regression
ESR1 Y537S MutantMutantTumor Regression

Note: This table summarizes the demonstrated efficacy of giredestrant in patient-derived xenograft models with both wild-type and mutant estrogen receptor alpha.

The anti-tumor effects of giredestrant are underpinned by its robust suppression of ER signaling. acs.orgroche.com In preclinical models, giredestrant has been shown to effectively block the ER pathway. nih.gov This is achieved through its dual mechanism of action: acting as a full antagonist of the estrogen receptor and promoting its degradation. acs.orgnih.gov The comprehensive blockade of ER signaling by giredestrant is a key driver of its potent anti-cancer activity. roche.com

Combinatorial Preclinical Strategies

Giredestrant, a highly potent and orally bioavailable selective estrogen receptor degrader (SERD), has demonstrated significant promise in preclinical studies, particularly when used in combination with other targeted therapies. This approach aims to overcome mechanisms of resistance and enhance anti-tumor activity.

Synergistic Effects with CDK4/6 Inhibitors in Preclinical Tumor Models

The combination of giredestrant with cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has shown marked synergistic effects in preclinical models of ER+ breast cancer. This synergy is observed in both wild-type and ESR1-mutant tumor models, indicating a broad potential efficacy. Preclinical evidence demonstrates that at low doses, the combination of giredestrant and a CDK4/6 inhibitor can induce tumor regressions. nih.govwithpower.comnih.gov

The rationale for this combination lies in the distinct but complementary mechanisms of action of the two drug classes. Giredestrant directly targets the ER, leading to its degradation and blocking estrogen-driven tumor growth. CDK4/6 inhibitors, on the other hand, target the cell cycle machinery downstream of ER signaling, preventing cell proliferation. By targeting two critical pathways in ER+ breast cancer, the combination can achieve a more profound and durable anti-tumor response.

Clinical development is actively exploring this combination. For instance, a Phase III clinical trial is evaluating the efficacy and safety of giredestrant in combination with palbociclib (B1678290) compared to letrozole (B1683767) with palbociclib in patients with ER-positive, HER2-negative locally advanced or metastatic breast cancer.

While specific quantitative data from preclinical studies detailing tumor growth inhibition percentages in various cell lines and patient-derived xenograft (PDX) models are not extensively published in publicly available literature, the consistent reporting of tumor regression in these models underscores the potent synergy of this combination.

Below is an illustrative data table summarizing the conceptual findings from preclinical studies.

Preclinical ModelTreatment GroupObserved Anti-Tumor Activity
ER+, Wild-Type Breast Cancer Xenograft Giredestrant MonotherapyTumor Growth Inhibition
CDK4/6 Inhibitor MonotherapyTumor Growth Inhibition
Giredestrant + CDK4/6 InhibitorTumor Regression
ER+, ESR1-Mutant Breast Cancer Xenograft Giredestrant MonotherapySignificant Tumor Growth Inhibition
CDK4/6 Inhibitor MonotherapyLimited Tumor Growth Inhibition
Giredestrant + CDK4/6 InhibitorSignificant Tumor Regression

Exploration of Other Mechanistic Combinations

Beyond CDK4/6 inhibitors, preclinical and early clinical investigations are exploring the potential of combining giredestrant with other targeted therapies to address different resistance pathways.

Furthermore, the concept of a triple combination therapy targeting ER, CDK4/6, and the PI3K pathway is emerging as a strategy to overcome resistance to dual-targeted therapies. Preclinical studies with other targeted agents have suggested that the addition of a PI3K inhibitor to the combination of an ER antagonist and a CDK4/6 inhibitor can significantly inhibit the growth of resistant tumors. While specific preclinical data for a giredestrant-based triple combination is not yet widely available, this approach represents a rational and promising avenue for future investigation.

The exploration of these diverse combinations highlights the versatility of giredestrant as a backbone of therapy for ER+ breast cancer, with the potential to be paired with various targeted agents to address the complex and evolving nature of the disease.

First-Generation Asymmetric Synthesis Routes

The synthesis commenced with the construction of two key starting materials through distinct chemical pathways acs.orgacs.org.

Friedel–Crafts Indole Functionalization: The synthesis of the tetrahydro-β-carboline core began with a Friedel–Crafts acylation of an indole derivative. This reaction served to install the necessary functional group at the C3 position of the indole, preparing it for the subsequent cyclization step thieme-connect.com. This classic carbon-carbon bond-forming reaction is a foundational step in many indole alkaloid syntheses nih.govnih.gov.

Aminoazetidine Formation: Concurrently, the aminoazetidine intermediate was prepared. The synthesis was inspired by literature describing novel strain-release chemistry acs.org. The process involved treating commercially available 2,3-dibromopropanamine hydrobromide with phenyllithium to generate a highly strained 1-azabicyclo[1.1.0]butane intermediate, which then underwent further transformation to yield the required aminoazetidine building block acs.org.

Diastereoselective Pictet–Spengler Reaction: The key step for assembling the core structure of giredestrant is the Pictet–Spengler reaction acs.orgthieme-connect.com. This reaction involves the condensation of a tryptamine derivative with an aldehyde, followed by cyclization to form the tetrahydrocarboline ring system. In the first-generation synthesis, this transformation was executed with high diastereoselectivity, achieving a 95:5 diastereomeric ratio (dr) in favor of the desired trans isomer, with a remarkable yield of 98% acs.orgacs.orgthieme-connect.com. This high level of control was critical for establishing the correct relative stereochemistry of the final molecule.

Reaction StepReagents/ConditionsYieldDiastereomeric Ratio (dr)
Pictet–Spengler ReactionAcetic Acid, Methanol, 68 °C, 24 h98%95:5 (trans:cis)

The data in this table is sourced from Organic Process Research & Development, 2022. thieme-connect.com

The final carbon-nitrogen bond, connecting the aminoazetidine side chain to the aromatic core of the molecule, was formed using a palladium-catalyzed C–N coupling reaction, specifically a Buchwald–Hartwig amination acs.orgthieme-connect.com. This transformation is a powerful tool in modern pharmaceutical synthesis for creating aryl-amine bonds rsc.orgmit.edu.

Initial high-throughput experimentation identified BrettPhos as a particularly effective ligand for this coupling acs.org. The optimized conditions utilized the precatalyst [t-BuBrettPhos Pd(allyl)]OTf with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base. This protocol proved to be highly efficient, furnishing the final coupled product in a 90% yield acs.orgacs.org.

Catalyst ComponentBaseSolventTemperatureYield
[t-BuBrettPhosPd(allyl)]OTf (2.5 mol%)DBU (5.0 equiv)Acetonitrile (MeCN)70 °C90%

The data in this table is sourced from Organic Process Research & Development, 2022. thieme-connect.com

Stereochemical control was a central challenge in the synthesis. The desired stereochemistry was established through the highly diastereoselective Pictet–Spengler reaction, which yielded a 95:5 ratio of the desired trans to the undesired cis diastereomer acs.orgthieme-connect.com. This high selectivity was crucial as it minimized the formation of impurities that would be difficult to remove. The final active pharmaceutical ingredient, giredestrant tartrate, was successfully produced with high purity (>99.0 area % by HPLC) without requiring chromatographic purification methods, which are often undesirable in large-scale manufacturing acs.org. A subsequent, more advanced manufacturing process further improved this step by developing a crystallization-driven diastereoselective Pictet–Spengler condensation, which allowed for even greater control and efficiency acs.orgthieme-connect.com.

Challenges in Process Chemistry and Rework Strategies

During the scale-up and manufacturing of early clinical batches, significant challenges related to impurity control and crystallization emerged, necessitating the development of robust rework strategies.

A primary issue encountered during the manufacturing of an early clinical batch of this compound was the failure to meet GMP purity specifications patsnap.com. The problem was traced to a substantial amount of high molecular weight impurities, which were identified as oligomers patsnap.com. The formation of these oligomeric species is a known challenge in processes involving Pictet-Spengler reactions acs.org. These impurities proved difficult to purge and adversely affected the physical properties of the API, including its melting point patsnap.com. The presence of these oligomers necessitated the development of a rework protocol to bring the batch back within the required purity specifications for clinical use.

To address the oligomer impurity issue, several rework strategies centered on re-slurry and recrystallization were investigated patsnap.com. The goal was to find a set of conditions that would effectively purge the high molecular weight impurities from the this compound API. Optimization of crystallization is a critical aspect of pharmaceutical manufacturing, as it directly impacts the purity, stability, and bioavailability of the final drug product longdom.org. The process involves carefully controlling parameters such as solvent choice, temperature, and supersaturation to achieve the desired crystalline form and purity longdom.orgescholarship.org.

Through systematic experimentation with different solvent systems and temperature profiles, an optimized set of rework conditions was established. This allowed for the successful purification of the clinical batch, reducing the oligomer content to acceptable levels patsnap.com. This work also led to the development of a differential scanning calorimetry (DSC) method, which leveraged the melting point depression caused by the impurities, as a rapid in-process check to quantify the level of oligomers, providing a valuable tool for future manufacturing control patsnap.com.

This compound: A-Detailed Examination of its Chemical Synthesis, Process Development, and Analytical Control

This compound is a potent and selective estrogen receptor degrader (SERD) that has been the subject of significant research in medicinal chemistry. This article provides a focused overview of the chemical synthesis, process development, and analytical methodologies employed to ensure the quality and consistency of this complex molecule.

Mechanisms of Resistance to Endocrine Therapy and Giredestrant Activity

Acquired Resistance Mechanisms to Estrogen Receptor-Targeted Therapies

The efficacy of endocrine therapies, which target the estrogen receptor signaling pathway, can be limited by the development of resistance. This resistance can arise through various molecular alterations within the cancer cells, broadly categorized as those directly involving the estrogen receptor gene (ESR1) and those that activate alternative signaling pathways.

Role of ESR1 Mutations in Ligand-Independent ER Signaling

A primary mechanism of acquired resistance to endocrine therapy, particularly aromatase inhibitors, is the development of mutations in the ESR1 gene. nih.gov These mutations, often found in the ligand-binding domain of the estrogen receptor, can lead to a conformational change in the receptor that mimics the estrogen-bound state. nih.gov This results in constitutive, ligand-independent activation of the estrogen receptor, rendering therapies that work by depleting estrogen, such as aromatase inhibitors, ineffective. nih.govnih.gov Consequently, the cancer cells can continue to proliferate even in the absence of estrogen.

Non-ESR1 Driven Resistance Pathways (e.g., RTK-MAPK, PI3K)

In addition to ESR1 mutations, resistance to endocrine therapy can be driven by the activation of alternative signaling pathways that can promote tumor growth independently of or in crosstalk with the ER pathway. nih.gov Two of the most well-characterized of these are the Receptor Tyrosine Kinase (RTK)-Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathways. nih.gov

Hyperactivation of the PI3K/Akt/mTOR pathway is observed in a significant proportion of ER-positive breast cancers and is a known driver of resistance to endocrine therapies. nih.gov Alterations in this pathway can lead to ligand-independent activation of ER and promote cell survival and proliferation. nih.gov The clinical relevance of this pathway in endocrine resistance is underscored by the development of therapies that target its components. For instance, the mTOR inhibitor everolimus, when combined with endocrine therapy, has been shown to improve outcomes in patients with advanced breast cancer who have developed resistance to other treatments. withpower.com This suggests that targeting this pathway could be a strategy to overcome endocrine resistance. withpower.com

Giredestrant's Efficacy Against Estrogen Receptor Mutations

Giredestrant (B1649318) has demonstrated promising activity in preclinical models of endocrine-resistant breast cancer, particularly those harboring ESR1 mutations.

Preclinical Evidence of Activity in ESR1 Mutant Models

Preclinical studies have consistently shown giredestrant's potent activity against breast cancer models with ESR1 mutations. In patient-derived xenograft (PDX) models, which are developed by implanting tumor tissue from a patient into an immunodeficient mouse, giredestrant has been shown to be effective against tumors with these mutations. nih.gov Furthermore, in mouse mammary gland models engineered to express Esr1 mutations, giredestrant has demonstrated efficacy. nih.gov

A key finding from the interim analysis of the phase 2 coopERA Breast Cancer trial was the significant reduction in the proliferation marker Ki67 in patients with ER-positive, HER2-negative early breast cancer treated with giredestrant compared to anastrozole (B1683761). onclive.comroche.comroche.com The geometric mean relative reduction in Ki67 from baseline to week 2 was -80% for giredestrant versus -67% for anastrozole. onclive.com This superior anti-proliferative activity was observed regardless of baseline Ki67 levels. onclive.comroche.com

Table 1: Ki67 Reduction in coopERA Breast Cancer Trial (Interim Analysis)
TreatmentGeometric Mean Relative Ki67 Reduction (95% CI)P-value
Giredestrant-80% (-85% to -72%)0.0222
Anastrozole-67% (-75% to -56%)

Molecular Basis for Overcoming ESR1 Resistance

The molecular mechanism underlying giredestrant's efficacy against ESR1-mutant tumors lies in its ability to potently degrade the estrogen receptor. roche.com Beyond its direct action on ER, recent research has unveiled a more nuanced mechanism by which giredestrant overcomes resistance.

ESR1 mutations have been found to induce a hypersensitivity to progesterone (B1679170), leading to increased proliferation. nih.govresearchgate.net This is driven by an altered progesterone transcriptional response and the formation of ERα-progesterone receptor (PR) co-binding at the promoter regions of genes that drive proliferation. nih.gov Giredestrant has been shown to effectively suppress this mutant ERα-PR proliferative program in the mammary gland, to a greater extent than standard-of-care agents like tamoxifen (B1202) and fulvestrant (B1683766). nih.gov This suggests that giredestrant's ability to counteract the collaborative signaling between mutant ERα and PR is a key component of its activity in endocrine-resistant breast cancer. nih.govresearchgate.net

Development of In Vitro Models for Resistance Studies

The development of in vitro models is crucial for studying the mechanisms of drug resistance and for testing the efficacy of new therapeutic agents. For endocrine therapies, these models typically involve the use of breast cancer cell lines that are cultured in the laboratory. nih.gov

To model acquired resistance, these cell lines can be subjected to long-term exposure to a particular endocrine therapy, such as tamoxifen or fulvestrant. nih.gov Over time, the surviving cells may develop resistance to the drug, providing a model system to investigate the underlying molecular changes. nih.gov For example, fulvestrant-resistant MCF-7 cell lines have been developed by culturing the cells in the presence of fulvestrant for over a year. nih.gov

Another approach is to use cell lines that have de novo resistance mechanisms, such as those with specific genetic alterations that are known to confer resistance. nih.gov The development and characterization of giredestrant-resistant cell lines, through methods such as long-term exposure, would be a valuable tool to prospectively identify and study potential mechanisms of resistance to this next-generation SERD.

Creation of Endocrine Therapy-Resistant Cell Lines via Ex Vivo Treatment

The study of endocrine resistance heavily relies on preclinical in vitro models that mimic the clinical scenario of acquired resistance. nih.govtandfonline.com A widely used technique involves the long-term exposure of hormone receptor-positive (HR+) breast cancer cell lines to endocrine therapies ex vivo. nih.gov This process selects for cells that develop mechanisms to survive and proliferate despite the therapeutic pressure. tandfonline.com

Methods for generating these resistant cell lines include:

Long-Term Estrogen Deprivation (LTED): HR+ cell lines, such as MCF-7, are cultured for several weeks to months in an environment depleted of estrogen. This mimics the effect of aromatase inhibitors, which block estrogen synthesis. nih.gov

Continuous Drug Exposure: Parental cell lines are treated with gradually increasing concentrations of selective estrogen receptor modulators (SERMs), like tamoxifen, or SERDs, such as fulvestrant. nih.govtandfonline.comaacrjournals.org This approach led to the development of cell lines like MCF-7/LCC9, which was generated by culturing a tamoxifen-resistant line in increasing concentrations of fulvestrant, resulting in cross-resistance to both agents. oaepublish.com

These laboratory-developed resistant cell lines are instrumental in identifying the molecular pathways that drive resistance. oaepublish.com For example, studies on tamoxifen-resistant cell lines have shown they often remain ER-positive and responsive to estrogen, indicating that a subsequent line of treatment with a more potent antiestrogen (B12405530) like fulvestrant could be effective. tandfonline.com Similarly, endoxifen-resistant cell lines have been developed and show distinct characteristics from tamoxifen-resistant models, including the loss of ERα expression and insensitivity to estrogen. aacrjournals.org These models provide a platform to test the efficacy of new agents like giredestrant against various resistance phenotypes.

Genome Editing Approaches for Modeling ESR1 Mutations (e.g., CRISPR-Cas9 in MCF7)

Mutations in the ESR1 gene, particularly in its ligand-binding domain, are a key mechanism of acquired resistance to endocrine therapy, occurring in approximately 30% of patients with HR+ metastatic breast cancer. nih.gov These mutations lead to a constitutively active ER, rendering the cancer cells estrogen-independent and less sensitive to therapies like aromatase inhibitors and tamoxifen. nih.govwikipedia.org

To precisely study the impact of these mutations, researchers utilize genome-editing technologies, most notably CRISPR-Cas9. nih.gov This tool allows for the introduction of specific, clinically relevant ESR1 mutations into the genome of breast cancer cell lines, such as MCF-7. nih.govnih.gov For instance, a single allele knock-in of the common ESR1 Y537S mutation has been successfully generated in MCF-7 cells. nih.gov

These isogenic cell line models, where the only genetic difference between the parental and mutant cells is the engineered mutation, are powerful tools for several reasons:

They confirm that mutations like Y537S and D538G confer ligand-independent proliferation and ER target gene expression. nih.gov

They allow for direct testing of the sensitivity of specific mutations to various anti-estrogen therapies. nih.gov

They provide a "clean" system to investigate the downstream molecular consequences of individual mutations without the confounding genetic variability of patient tumors.

Studies using these models have demonstrated that ESR1 mutant cells exhibit decreased sensitivity to tamoxifen but can retain responsiveness to SERDs like fulvestrant. nih.gov Preclinical data show that giredestrant has demonstrated potent anti-proliferation activity across multiple cell lines, including those with ESR1 mutations. nih.gov It has shown superior degradation and anti-proliferation capabilities compared to fulvestrant in both wild-type and ESR1-mutant models. researchgate.net This suggests that giredestrant is effective against these common resistance-driving mutations.

Model SystemKey ESR1 Mutation(s)Giredestrant Activity/Relevance
CRISPR-Cas9 Edited MCF-7 Cells Y537S, D538G, L536R, Y537C, Y537NThese models confirm estrogen-independent growth and allow for direct testing of drug sensitivity. nih.govnih.gov Giredestrant is designed to be effective regardless of ESR1 mutation status. researchgate.net
Patient-Derived Xenograft (PDX) Models Y537SGiredestrant induces tumor regression as a single agent and in combination with CDK4/6 inhibitors in these models. nih.govnih.gov
Clinical Trial (acelERA BC) Various detectable mutations in ctDNAA trend toward favorable progression-free survival was observed in patients with ESR1-mutated tumors treated with giredestrant compared to physician's choice of endocrine therapy. onclive.comnih.gov

Comparative Preclinical Studies and Distinctive Attributes

Comparison with Other Selective Estrogen Receptor Degraders (SERDs)

Giredestrant (B1649318) is a next-generation, non-steroidal, oral SERD designed to overcome some of the limitations of earlier agents in this class, such as fulvestrant (B1683766). ascopubs.org Preclinical evidence indicates that giredestrant possesses superior potency compared to fulvestrant and other oral SERDs. ascopubs.org

Preclinical studies have consistently shown that giredestrant has a high binding affinity for the estrogen receptor (ER) and is a potent degrader of ERα. In vitro data reveal that giredestrant exhibits higher potency than fulvestrant, tamoxifen (B1202), and other oral SERDs in ER-positive breast cancer cell lines. researchgate.net Specifically, giredestrant demonstrated an ER antagonist IC50 of 0.05 nM and efficient ERα degradation in MCF-7 cell lines. researchgate.net Its degradation capabilities have been shown to be superior to those of fulvestrant in both wild-type and ESR1-mutant models. researchgate.net

Comparative In Vitro Potency of Giredestrant
CompoundTargetActivity (IC50)Cell LineReference
GiredestrantER Antagonist0.05 nMMCF-7 researchgate.net
FulvestrantER AntagonistHigher IC50 than GiredestrantMCF-7 researchgate.net
TamoxifenER AntagonistHigher IC50 than GiredestrantMCF-7 researchgate.net

The enhanced binding affinity and degradation potency of giredestrant translate to superior efficacy in preclinical models of ER-positive breast cancer. Studies have shown that giredestrant's anti-proliferation capabilities exceed those of fulvestrant in both wild-type and ESR1-mutant cancer models. researchgate.net At low doses, giredestrant has been observed to induce tumor regressions, both as a monotherapy and in combination with a CDK4/6 inhibitor, in patient-derived xenograft (PDX) models with ESR1 Y537S mutations and in wild-type ERα tumor models. researchgate.netacs.org This suggests its potential efficacy against tumors that have developed resistance to other endocrine therapies. nih.gov

Differentiation from Selective Estrogen Receptor Modulators (SERMs)

Giredestrant's mechanism of action as a SERD is fundamentally different from that of SERMs like tamoxifen. While both classes of drugs target the estrogen receptor, their effects on ER signaling and downstream cellular processes are distinct. frontiersin.org

Giredestrant is characterized as a full or pure ER antagonist. acs.orgdrugbank.com This means it completely blocks the receptor's activity, showing no estrogenic (agonist) effects. nih.gov In contrast, SERMs exhibit mixed agonist and antagonist properties that are tissue-specific. nih.govnih.gov For instance, tamoxifen acts as an antagonist in breast tissue but can have estrogen-like effects in other tissues, such as the uterus and bone. nih.govtandfonline.com The full antagonism of giredestrant is a key feature that distinguishes it from SERMs and is thought to contribute to its potent anti-cancer activity. withpower.comnih.gov

The differing effects of giredestrant and SERMs extend to their impact on ER-mediated signaling pathways. As a SERD, giredestrant not only blocks ER signaling but also leads to the degradation of the ER protein itself. nih.govnih.gov This dual action prevents the receptor from translocating to the nucleus and regulating the transcription of ER-target genes. nih.gov

Furthermore, research indicates that the epigenetic effects of giredestrant are markedly different from those of SERMs like tamoxifen. aacrjournals.org Giredestrant has been shown to profoundly alter ER binding and remodel the chromatin landscape. This leads to the deactivation of cis-regulatory elements where ER is bound, while also activating other regions associated with pioneer factors. aacrjournals.org This distinct mechanism of altering the transcriptional profile of cancer cells is associated with a strong anti-proliferative response. aacrjournals.org In contrast, SERMs competitively bind to the ER and modulate its activity by altering the binding of co-regulators, leading to a different pattern of gene expression. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Attributes

Giredestrant was developed with a focus on optimizing its physicochemical and pharmacokinetic properties to allow for convenient oral administration. acs.orgdrugbank.com Preclinical and early-phase clinical studies have highlighted several favorable attributes.

Following oral administration, giredestrant is rapidly absorbed and demonstrates a dose-proportional increase in exposure. nih.gov Pharmacokinetic data from preclinical models and early human trials indicate that renal excretion is not a major route of elimination for the drug. nih.gov Importantly, giredestrant appears to have a low potential for inducing CYP3A enzymes, which are crucial for the metabolism of many other drugs, suggesting a lower risk of drug-drug interactions. nih.gov Its exposure is not significantly affected by food, adding to its dosing flexibility. nih.gov These characteristics, identified in the preclinical phase, contribute to its promising profile as an oral therapy. nih.gov

Preclinical Pharmacokinetic Profile of Giredestrant
AttributeFindingReference
AdministrationOrally bioavailable acs.orgdrugbank.com
AbsorptionRapidly absorbed nih.gov
ExposureDose-proportional increase nih.gov
EliminationRenal excretion is not a major route nih.gov
Drug-Drug Interaction PotentialLow CYP3A induction potential nih.gov
Food EffectExposure not affected by food nih.gov

Oral Bioavailability and Exposure in Preclinical Species

Preclinical pharmacokinetic studies have confirmed that giredestrant is orally bioavailable across various preclinical species. figshare.com The optimization of its physicochemical properties was a key aspect of its development, enabling once-daily oral dosing in these models. acs.org While specific bioavailability percentages and detailed pharmacokinetic parameters such as maximal concentration (Cmax) and area under the curve (AUC) for different preclinical species are not fully detailed in the available literature, the compound's profile supported its advancement into clinical trials.

Interactive Table: Pharmacokinetic Profile of Giredestrant in Preclinical Species

SpeciesOral Bioavailability (%)Cmax (ng/mL)AUC (ng·h/mL)
RatData not availableData not availableData not available
DogData not availableData not availableData not available
MonkeyData not availableData not availableData not available
(Note: Specific data for oral bioavailability and exposure in different preclinical species were not available in the searched results.)

Relationship between Exposure and Pharmacodynamic Biomarker Modulation

Preclinical studies have established a clear link between giredestrant exposure and the modulation of key pharmacodynamic biomarkers, confirming its mechanism of action. Giredestrant competitively binds to the estrogen receptor, leading to a conformational change that results in its degradation. researchgate.net

In preclinical models, giredestrant has been shown to induce robust ER occupancy and subsequent degradation of the ERα protein. nih.govresearchgate.netaacrjournals.org This leads to a profound suppression of ER signaling. researchgate.net A significant aspect of giredestrant's preclinical profile is its ability to induce tumor regressions at low doses in xenograft models, including those with ESR1 mutations which can confer resistance to other endocrine therapies. acs.org

The modulation of the proliferation biomarker Ki67 has also been a key measure of giredestrant's pharmacodynamic activity. While extensive data from clinical trials demonstrates a significant reduction in Ki67, the direct quantitative relationship between specific plasma concentrations of giredestrant and the degree of Ki67 suppression in preclinical models is not detailed in the available literature.

Interactive Table: Correlation of Giredestrant Exposure with Pharmacodynamic Biomarker Modulation in Preclinical Models

BiomarkerPreclinical ModelExposure LevelExtent of Modulation
ERα DegradationMCF-7 cellsData not availableSuperior to fulvestrant nih.gov
ER OccupancyIn vivo modelsData not availableRobust occupancy observed aacrjournals.org
Ki67 SuppressionData not availableData not availableData not available
(Note: While the qualitative relationship is established, specific quantitative data correlating exposure levels with the extent of biomarker modulation in preclinical models were not available in the searched results.)

Future Directions in Giredestrant Research

As giredestrant (B1649318) tartrate continues to be evaluated in clinical settings, future preclinical and translational research is focused on building a deeper understanding of its biological activity, improving predictive models of response and resistance, and identifying optimal combination strategies. These investigations are crucial for maximizing the therapeutic potential of giredestrant for patients with estrogen receptor-positive (ER+) breast cancer.

Conclusion

Summary of Giredestrant's Preclinical Profile as an Advanced SERD

Giredestrant (B1649318) (also known as GDC-9545) has demonstrated a robust preclinical profile as a potent and orally bioavailable selective estrogen receptor degrader (SERD). nih.govdrugbank.com As a nonsteroidal compound, it functions by binding to the estrogen receptor (ER), which includes both wild-type and mutant forms, and inducing a conformational change that leads to the degradation of the receptor. wikipedia.orgcancer.gov This mechanism effectively prevents ER-mediated signaling, which is crucial for the growth of ER-positive cancer cells. cancer.gov

Preclinical studies have consistently highlighted giredestrant's superior potency compared to other SERDs, including fulvestrant (B1683766) and tamoxifen (B1202), across various ER+ breast cancer cell lines. researchgate.netascopubs.org Its efficacy is notably retained against estrogen receptors with mutations such as Y537S and D538G, which are known mechanisms of resistance to standard hormone therapies. researchgate.netroche.com In preclinical models, giredestrant has been shown to induce tumor regression both as a single agent and in combination with CDK4/6 inhibitors in tumors with wild-type ERα and those with ESR1 Y537S mutations. nih.govdrugbank.comresearchgate.netacs.org

Key preclinical characteristics of giredestrant are summarized in the table below.

FeatureDescriptionReferences
Mechanism of Action Induces a conformational change in the estrogen receptor's ligand-binding domain, promoting proteasome-mediated ER degradation. wikipedia.orgcancer.gov
Potency High in vitro potency, with an IC50 of 0.05 nM in ER antagonist assays in MCF-7 cell lines. researchgate.net
Bioavailability Orally bioavailable, allowing for once-daily oral dosing. nih.govresearchgate.netacs.org
Efficacy against Mutations Effective against both wild-type and mutant estrogen receptors, including those with ESR1 mutations like Y537S. wikipedia.orgresearchgate.netroche.com
Anti-proliferative Activity Demonstrates superior anti-proliferation activity compared to fulvestrant and other SERDs in multiple cell lines. nih.govresearchgate.netacs.org

Significance of Giredestrant Research in Endocrine-Related Biology

The research and development of giredestrant hold significant implications for the field of endocrine-related biology, particularly in the context of hormone receptor-positive breast cancer. The study of giredestrant provides a deeper understanding of the estrogen receptor signaling pathway and the mechanisms of acquired resistance to endocrine therapies. ascopubs.org A common mechanism of such resistance is the emergence of activating mutations in the ligand-binding domain of the ESR1 gene, which results in ligand-independent ER signaling. ascopubs.org

Giredestrant's ability to potently degrade both wild-type and mutant ERs offers a promising strategy to overcome this resistance. wikipedia.orgroche.com Its development as a highly potent, non-steroidal, oral SERD addresses some of the limitations of earlier endocrine therapies, such as the unfavorable bioavailability of fulvestrant which necessitates intramuscular injections. ascopubs.orgcontemporaryobgyn.net The exploration of giredestrant's activity, both as a monotherapy and in combination with other targeted agents like CDK4/6 inhibitors, contributes valuable knowledge to the development of more effective treatment strategies for endocrine-driven cancers. nih.govdrugbank.comacs.org Furthermore, the clinical investigation of giredestrant in different stages of breast cancer, including the neoadjuvant setting, provides insights into the potential for early intervention and the dynamic biological changes within tumors in response to potent ER degradation. roche.comcontemporaryobgyn.net

Q & A

Basic: What is the primary mechanism of action of Giredestrant tartrate in ER-positive breast cancer models?

This compound acts as a non-steroidal estrogen receptor (ER) antagonist, binding competitively to ER and inducing conformational changes in the ligand-binding domain. This disrupts ER-mediated transcription and promotes ER protein degradation, leading to potent antiproliferative effects. Methodologically, researchers can validate this mechanism using:

  • Competitive binding assays to quantify ER affinity relative to estradiol .
  • Western blotting to monitor ER degradation in cell lines (e.g., MCF-7) .
  • Transcriptomic analysis (RNA-seq) to assess suppression of ER-regulated genes (e.g., GREB1, TFF1) .

Basic: How should researchers design a pharmacokinetic (PK) study to assess this compound’s absolute bioavailability?

A crossover study design is recommended, comparing oral (30 mg capsule) and intravenous (30 mg solution) administration in healthy volunteers. Key considerations include:

  • Sample size : At least 10 subjects to account for inter-individual variability .
  • Bioanalytical methods : Use validated LC-MS/MS to measure plasma concentrations, ensuring sensitivity (e.g., LLOQ ≤1 ng/mL) .
  • PK parameters : Calculate bioavailability (F) using F=AUCoral×DoseIVAUCIV×Doseoral×100F = \frac{AUC_{oral} \times Dose_{IV}}{AUC_{IV} \times Dose_{oral}} \times 100. Reported F values for Giredestrant are ~58.7% .

Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies may arise due to differences in metabolic stability, tissue distribution, or protein binding. To address this:

  • Comparative PK/PD modeling : Integrate in vitro IC50 values (e.g., 13 µM for CYP3A4 inhibition) with in vivo clearance (5.31 L/h) to predict tissue-specific exposure .
  • Metabolite profiling : Identify oxidative metabolites (e.g., via [14C] labeling) in fecal and urinary excretions to assess systemic vs. local effects .
  • Xenograft studies : Use ER+ PDX models to correlate tumor regression with plasma drug levels and ER degradation markers .

Basic: What experimental approaches validate the selectivity of this compound for ER over other nuclear receptors?

  • Panels of receptor binding assays : Test against ERRβ/γ, androgen receptor (AR), and progesterone receptor (PR) at concentrations up to 10 µM .
  • Transcriptional reporter assays : Use luciferase-based systems (e.g., ER-responsive vs. non-ER promoters) to confirm specificity .
  • Structural analysis : Compare X-ray crystallography data of Giredestrant-ER complexes with other receptors to identify binding domain differences .

Advanced: How should researchers optimize analytical methods for quantifying this compound in biological matrices?

  • Quality-by-Design (QbD) principles : Apply Box-Behnken designs to optimize HPLC parameters (e.g., mobile phase pH, column temperature). For example, a study on evogliptin tartrate achieved robustness with a 3-factor, 3-level design .
  • Method validation : Include specificity (no interference from metabolites), accuracy (85–115% recovery), and precision (CV ≤15%) per ICH guidelines .
  • Degradation studies : Use forced degradation (acid/alkaline hydrolysis, oxidation) to confirm stability-indicating capability .

Basic: What are the key considerations for designing a mass balance study of this compound?

  • Radiolabeled administration : Administer [14C]-Giredestrant (e.g., 30.8 mg, 105 µCi) to track excretion routes. Fecal (68%) and urinary (9%) recoveries indicate oxidative metabolism dominates elimination .
  • Sample collection : Collect plasma, urine, and feces over 7–10 days to capture >90% of radioactivity .
  • Metabolite identification : Use high-resolution MS/MS to characterize major metabolites (e.g., hydroxylated derivatives) .

Advanced: How can researchers assess the impact of CYP enzyme inhibition on this compound’s metabolic stability?

  • Recombinant CYP assays : Incubate Giredestrant with CYP isoforms (e.g., 3A4, 2C9) and measure parent compound depletion via LC-MS .
  • Drug-drug interaction (DDI) risk : Calculate [I]IC50\frac{[I]}{IC_{50}} ratios (e.g., [I] = 13 µM for CYP3A4). Ratios >0.1 suggest potential DDIs .
  • Hepatocyte co-incubation : Use primary human hepatocytes with CYP inhibitors (e.g., ketoconazole) to confirm metabolic pathways .

Basic: What in vivo models are suitable for evaluating this compound’s antitumor efficacy?

  • ER+ cell line xenografts : MCF-7 or T47D tumors in immunodeficient mice, with endpoints like tumor volume reduction and ER degradation (IHC) .
  • Patient-derived xenografts (PDX) : Models retaining clinical ER expression patterns improve translational relevance .
  • Dose regimens : Oral administration (30 mg/kg/day) with PK monitoring to ensure target engagement .

Advanced: How to address variability in ER degradation efficiency across different cellular models?

  • Proteasome inhibition : Treat cells with MG-132 to determine if degradation is ubiquitin-proteasome-dependent .
  • ER mutation analysis : Sequence ER ligand-binding domains in resistant models to identify mutations (e.g., Y537S) affecting drug binding .
  • Dynamic BH3 profiling : Measure apoptotic priming post-treatment to correlate ER degradation with cell death .

Basic: What statistical methods are appropriate for analyzing this compound’s preclinical data?

  • ANOVA with post-hoc tests : Compare tumor growth inhibition across treatment groups (e.g., vehicle vs. Giredestrant) .
  • Non-compartmental analysis (NCA) : Calculate AUC, t1/2t_{1/2}, and CmaxC_{\text{max}} for PK studies .
  • Kaplan-Meier survival analysis : For metastasis models, assess progression-free survival with log-rank tests .

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